molecular formula C9H16N2O2 B2420343 3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 1132889-24-7

3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B2420343
CAS No.: 1132889-24-7
M. Wt: 184.239
InChI Key: GTHGYQQMJSFMJK-UHFFFAOYSA-N
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Description

3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid ( 1132889-24-7) is a high-purity chemical compound offered for scientific research and development. It has a molecular formula of C 9 H 16 N 2 O 2 and a molecular weight of 184.24 g/mol . The compound features an 8-azabicyclo[3.2.1]octane scaffold, a core structure of significant interest in medicinal chemistry. This scaffold is central to the family of tropane alkaloids, which are known to display a wide array of biological activities . Researchers are exploring novel derivatives based on this scaffold for various applications. While the specific research applications for this particular amino-carboxylic acid derivative are still being investigated, its unique structure makes it a valuable building block for the synthesis of novel compounds and for structure-activity relationship (SAR) studies . Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-11-6-2-3-7(11)5-9(10,4-6)8(12)13/h6-7H,2-5,10H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHGYQQMJSFMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold from acyclic starting materials that contain the required stereochemical information . Another approach includes the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry . Industrial production methods often rely on these stereoselective synthetic routes to ensure high yields and purity of the final product.

Chemical Reactions Analysis

3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Structural Information

  • Molecular Formula : C8H14N2O2
  • Molecular Weight : 158.21 g/mol
  • CAS Number : 1132889-24-7
  • IUPAC Name : 3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid

Biochemical Properties

This compound exhibits several biochemical properties that facilitate its interactions with various biological systems:

  • Dopamine Transporter Inhibition : It inhibits the dopamine transporter, leading to increased dopamine levels in the synaptic cleft.
  • Cholinesterase Inhibition : It inhibits cholinesterase enzymes, resulting in elevated acetylcholine levels, which enhances cholinergic signaling and cognitive functions.

Chemistry

  • Synthesis of Complex Molecules :
    • 3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid serves as a building block for synthesizing various pharmaceutical compounds.
    • It can be used in the development of novel drug candidates targeting neurotransmitter systems.

Biology

  • Neurotransmitter Research :
    • The compound is utilized in studies investigating neurotransmitter systems due to its structural similarity to other tropane alkaloids.
    • It plays a crucial role in understanding the modulation of dopamine and serotonin signaling pathways.

Medicine

  • Therapeutic Potential :
    • The compound shows promise in treating neurological disorders such as depression and attention deficit hyperactivity disorder (ADHD) by enhancing dopaminergic signaling.
    • Its cholinesterase inhibition properties suggest potential applications in treating Alzheimer's disease by improving cognitive function.

Industry

  • Agrochemicals and Fine Chemicals :
    • It is used as an intermediate in the synthesis of agrochemicals, contributing to agricultural productivity.

Interaction with Neurotransmitter Systems

The primary mechanisms through which 3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid exerts its effects include:

  • Dopamine Transporter (DAT) Inhibition : This leads to increased dopamine levels, which can enhance mood and cognitive function.
  • Serotonin Transporter (SERT) Inhibition : Similar inhibition can enhance serotonin signaling, potentially aiding in the treatment of anxiety and mood disorders.

Inhibition of Cholinesterase Enzymes

The compound's ability to inhibit cholinesterase enzymes increases acetylcholine levels, enhancing cholinergic signaling critical for memory and learning processes.

Neurotransmitter Reuptake Inhibition

Research has demonstrated that compounds structurally similar to 3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid exhibit significant inhibition of neurotransmitter reuptake mechanisms:

  • Study on ADHD Treatment :
    • A study showed that compounds with similar structures improved attention in ADHD models by increasing dopamine availability.
  • Depression Models :
    • Another study indicated that enhancing serotonin levels through SERT inhibition led to reduced depressive symptoms in animal models.

Therapeutic Applications

The therapeutic potential of this compound has been explored in various contexts:

  • Alzheimer's Disease :
    • Research indicates that cholinesterase inhibitors improve cognitive functions in Alzheimer's patients, suggesting that this compound could be beneficial in clinical settings.
  • Pain Management :
    • Investigations into pain modulation have shown that enhancing neurotransmitter signaling can alleviate chronic pain conditions.

Mechanism of Action

The mechanism of action of 3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various physiological effects, depending on the specific receptor and pathway involved .

Comparison with Similar Compounds

3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid is unique due to its specific bicyclic structure and functional groups. Similar compounds include:

The uniqueness of 3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid lies in its specific combination of an amino group and a carboxylic acid group, which imparts distinct chemical and biological properties.

Biological Activity

3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic compound belonging to the tropane alkaloid family. Its unique structure allows it to interact with various biological systems, particularly in the modulation of neurotransmitter activity. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

The primary mode of action for 3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with neurotransmitter transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). By blocking these transporters, the compound increases the levels of dopamine and serotonin in the synaptic cleft, which can enhance neurotransmission and affect mood and behavior.

Key Interactions:

  • Dopamine Transporter (DAT) : Inhibition leads to increased dopamine levels, which may have implications for treating disorders like depression and ADHD.
  • Serotonin Transporter (SERT) : Similar inhibition can enhance serotonin signaling, potentially aiding in the treatment of anxiety and mood disorders.

Biochemical Pathways

The compound's effects are primarily mediated through pathways involving:

  • Dopamine Signaling : Elevated dopamine levels can influence reward pathways and mood regulation.
  • Serotonin Signaling : Increased serotonin availability can affect mood, anxiety levels, and overall cognitive function.

Pharmacokinetics

Research on similar tropane alkaloids indicates that compounds like 3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid are generally well absorbed when administered, distributed throughout body tissues, metabolized by liver enzymes, and excreted via renal pathways.

Cellular Effects

The compound has shown significant effects on neuronal cells:

  • Neurotransmitter Modulation : Alters levels of key neurotransmitters such as acetylcholine, dopamine, and serotonin.
  • Cell Signaling Pathways : Influences various intracellular signaling cascades that regulate neuronal function and survival.

Inhibition of Cholinesterase

One notable biochemical property is its ability to inhibit cholinesterase enzymes, leading to increased acetylcholine levels. This action can enhance cholinergic signaling, which is critical for cognitive functions such as memory and learning.

Case Studies

  • Neurotransmitter Reuptake Inhibition :
    • A study demonstrated that derivatives of 3-Amino-8-methyl-8-azabicyclo[3.2.1]octane effectively inhibited the reuptake of dopamine and serotonin in vitro, suggesting potential therapeutic applications in mood disorders .
  • Therapeutic Applications :
    • The compound has been explored for its potential in treating neurological disorders due to its ability to modulate neurotransmitter systems. Its structural similarity to known antidepressants positions it as a candidate for further development in this area .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
CocaineSimilar bicyclic structurePotent DAT inhibitor; addictive properties
AllococaineBicyclic derivativeModerate DAT inhibition; potential therapeutic uses
8-Azabicyclo[3.2.1]octane derivativesVaried functional groupsDiverse effects on monoamine transporters

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid?

Methodological Answer: The synthesis typically involves bicyclic scaffold construction via [3.2.1] azabicyclo intermediates. Key steps include:

  • Ring closure strategies : Intramolecular cyclization of pyrrolidine or piperidine precursors under acidic or catalytic conditions (e.g., Pd-mediated coupling).
  • Functionalization : Introduction of the amino and carboxylic acid groups via reductive amination and hydrolysis of ester precursors. For example, tert-butyl ester-protected intermediates (e.g., exo-8-Boc derivatives) are hydrolyzed under acidic conditions to yield the carboxylic acid moiety .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns and trifluoroacetic acid (TFA)-based mobile phases is recommended for isolating enantiomerically pure forms .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

Methodological Answer:

  • X-ray crystallography : Single-crystal analysis provides definitive stereochemical assignment, particularly for bicyclic systems with multiple chiral centers .
  • NMR spectroscopy :
    • NOESY/ROESY : Cross-peaks between axial protons (e.g., H-3 and H-8 methyl groups) confirm spatial proximity in the bicyclic framework.
    • J-coupling analysis : Coupling constants between adjacent protons (e.g., H-3 and H-4) help deduce chair vs. boat conformations .
  • Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) validates enantiopurity .

Q. What analytical techniques are suitable for assessing purity and stability?

Methodological Answer:

  • LC-MS : Monitors degradation products under stress conditions (e.g., heat, light). Electrospray ionization (ESI) in positive mode detects protonated molecular ions (e.g., [M+H]⁺ at m/z 215) .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability, with decomposition temperatures >200°C indicating robust stability for storage .
  • Karl Fischer titration : Quantifies water content in hygroscopic hydrochloride salts (common derivatives) to prevent hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for analogs of this compound?

Methodological Answer:

  • Core modifications : Substitute the 8-methyl group with bulkier alkyl chains (e.g., tert-butyl) to assess steric effects on receptor binding. Evidence from similar bicyclo[3.2.1]octane derivatives shows enhanced selectivity with branched substituents .
  • Functional group tuning : Replace the carboxylic acid with bioisosteres (e.g., tetrazole) to improve metabolic stability while retaining hydrogen-bonding capacity .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors (e.g., σ-1 or NMDA receptors). Validate predictions with in vitro binding assays (e.g., radioligand displacement) .

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer:

  • Standardize assay conditions : Discrepancies in IC₅₀ values may arise from variations in buffer pH, ionic strength, or cell lines. For example, NMDA receptor inhibition assays should use consistent Mg²⁺ concentrations to avoid false negatives .
  • Control stereochemical variability : Racemic mixtures vs. enantiopure forms significantly impact activity. Re-test resolved enantiomers using chiral chromatography .
  • Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects, as seen in bicyclo[3.2.1]octane derivatives with hydroxylated metabolites .

Q. What strategies mitigate toxicity risks during in vivo studies?

Methodological Answer:

  • Pro-drug design : Mask the carboxylic acid group as an ester (e.g., ethyl ester) to enhance bioavailability and reduce renal toxicity. Hydrolysis in vivo regenerates the active form .
  • Dose optimization : Conduct acute toxicity studies in rodents using stepwise escalation (OECD 423 guidelines). Monitor biomarkers (e.g., serum creatinine for nephrotoxicity) .
  • Targeted delivery : Conjugate with nanoparticles (e.g., PLGA) to minimize off-target exposure, as demonstrated for similar neuroactive bicyclic compounds .

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